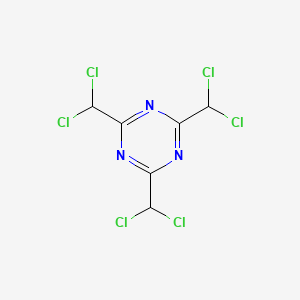

s-Triazine, 2,4,6-tris(dichloromethyl)-

Description

Overview of 1,3,5-Triazine (B166579) Scaffold in Contemporary Chemical Research

The 1,3,5-triazine, commonly referred to as s-triazine due to its symmetrical structure, is a six-membered heterocyclic aromatic ring with the formula (HCN)₃. wikipedia.org This core structure is considered a "privileged structure" in medicinal chemistry, a testament to its frequent appearance in biologically active compounds. mdpi.com The s-triazine scaffold is a cornerstone in the design of molecules for a vast array of applications, largely because its three reactive sites at positions 2, 4, and 6 can be easily and selectively modified to modulate physicochemical and biological properties. mdpi.com

Researchers have extensively explored s-triazine derivatives for their wide-ranging pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.commdpi.com Several commercially available drugs incorporate the s-triazine core, highlighting its clinical relevance. mdpi.comnih.gov Beyond pharmaceuticals, these derivatives are integral to the development of organic reagents, herbicides, reactive dyes, and advanced materials such as dendrimers and supramolecular aggregates. wikipedia.orgmdpi.com

Significance of 2,4,6-Trisubstituted s-Triazines in Advanced Material Systems and Synthetic Methodologies

The true versatility of the s-triazine scaffold is most evident in its 2,4,6-trisubstituted forms. The premier starting material for synthesizing these derivatives is 2,4,6-trichloro-1,3,5-triazine, widely known as cyanuric chloride. mdpi.comresearchgate.net This precursor is valued for its low cost and, most importantly, the differential reactivity of its three chlorine atoms. researchgate.net This feature allows for a stepwise and highly controlled sequential nucleophilic substitution, which is typically managed by adjusting the reaction temperature. mdpi.comfrontiersin.org

This synthetic accessibility enables the creation of an immense library of both symmetric and non-symmetric molecules with diverse functionalities attached to the central ring. nih.govnih.gov The first nucleophilic substitution can often be achieved at temperatures between 0–5 °C, the second at room temperature, and the third requiring heat. mdpi.comfrontiersin.org This methodology has been used to incorporate a wide variety of nucleophiles (containing N, O, or S) to build complex molecular architectures. nih.gov These trisubstituted triazines are not only crucial in drug discovery but also serve as building blocks for advanced materials, finding applications as templates for peptides and in the synthesis of dendrimers and flame-retardant systems. researchgate.net

Specific Research Focus on s-Triazine, 2,4,6-tris(dichloromethyl)- and Related Halogenated Derivatives

Within the broad family of s-triazine derivatives, those featuring halogenated alkyl side chains represent a specific area of chemical interest. The subject of this article, s-Triazine, 2,4,6-tris(dichloromethyl)- (CAS No. 5311-21-7), is a member of this subclass. While detailed experimental research on this specific compound is not extensively documented in publicly available literature, its predicted physicochemical properties have been calculated and are available through resources like the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. epa.gov

| Property | Predicted Value | Unit |

|---|---|---|

| Polarizability | 25.5 | ų |

| Henry's Law Constant | 8.91e-7 | atm-m³/mol |

| Boiling Point | 380.13 | °C |

| Melting Point | 150.31 | °C |

| Vapor Pressure | 1.55e-5 | mmHg |

| Water Solubility | 24.38 | mg/L |

| LogKow (Octanol-Water Partition Coeff.) | 3.58 |

Data Source: EPA CompTox Chemicals Dashboard. epa.gov

To better understand the context of such halogenated derivatives, it is useful to consider the closely related compound 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)- (CAS No. 6542-67-2). nih.gov This molecule, where each methyl group is fully chlorinated, is also known as the trimer of trichloroacetonitrile (B146778). nih.gov The presence of multiple halogen atoms on the alkyl side chains significantly influences the molecule's reactivity and electronic properties, making such compounds subjects of interest in synthetic and materials chemistry. Research into other highly functionalized methyl-s-triazines, such as 2,4,6-Tris(trinitromethyl)-1,3,5-triazine, has focused on their potential as high-energy materials, indicating that the chemistry of the substituted methyl groups, not just the triazine ring itself, is a key area of investigation. wikipedia.org

| Property | Computed Value | Unit |

|---|---|---|

| Molecular Weight | 433.1 | g/mol |

| XLogP3-AA | 4.9 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 0 | |

| Exact Mass | 428.728896 | Da |

| Topological Polar Surface Area | 38.7 | Ų |

Data Source: PubChem. nih.gov

The study of these and other halogenated alkyl s-triazines contributes to a deeper understanding of how functional group manipulation on the side chains, in addition to the core ring, can tune the properties of this important class of heterocyclic compounds for specialized applications.

Structure

3D Structure

Properties

CAS No. |

5311-21-7 |

|---|---|

Molecular Formula |

C6H3Cl6N3 |

Molecular Weight |

329.8 g/mol |

IUPAC Name |

2,4,6-tris(dichloromethyl)-1,3,5-triazine |

InChI |

InChI=1S/C6H3Cl6N3/c7-1(8)4-13-5(2(9)10)15-6(14-4)3(11)12/h1-3H |

InChI Key |

LNRJBPCTMHMOFA-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NC(=NC(=N1)C(Cl)Cl)C(Cl)Cl)C(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for S Triazine, 2,4,6 Tris Dichloromethyl and Its Analogs

Direct Synthesis of the Core s-Triazine, 2,4,6-tris(dichloromethyl)- Structure

Direct synthesis routes aim to construct the 1,3,5-triazine (B166579) ring from acyclic precursors. These methods are fundamental for creating the core structure of symmetrically substituted triazines like s-Triazine, 2,4,6-tris(dichloromethyl)-.

The synthesis of the target compound can be envisioned as starting from the preparation of chlorinated nitrile precursors. The vapor-phase chlorination of acetonitrile (B52724) is a known process for producing chlorinated acetonitriles. google.com In this process, acetonitrile vapor is reacted with a significant excess of chlorine gas, typically 6 to 100 molecular proportions, in the presence of steam. google.com The reaction is conducted at temperatures ranging from 350 to 500°C for a duration of 2 to 50 seconds, and notably, does not require a catalyst. google.com While trichloroacetonitrile (B146778) is often the main product, substantial amounts of dichloroacetonitrile (B150184) can be produced at lower temperatures within this range. google.com These resulting chlorinated nitriles, such as dichloroacetonitrile, serve as the essential building blocks that can subsequently undergo trimerization to form the desired s-Triazine, 2,4,6-tris(dichloromethyl)- structure.

The cyclotrimerization of nitriles is a direct and efficient method for forming the symmetrical 1,3,5-triazine ring. This approach has been investigated for various benzonitriles and could theoretically be applied to dichloromethyl-containing nitriles. researchgate.netias.ac.in

Recent studies have shown that catalytic systems composed of titanium chlorido complexes and magnesium can effectively catalyze the cyclotrimerization of benzonitriles into 2,4,6-triaryl-1,3,5-triazines. researchgate.net These reactions suggest that low-valent titanium species are potent catalysts for this transformation. researchgate.net Another effective catalyst for the cyclotrimerization of nitriles, such as 4-bromobenzonitrile, is trifluoromethanesulfonic acid, which can produce the corresponding triazine in high yields. ias.ac.in These catalytic methods provide a pathway to synthesize C3-symmetric 2,4,6-triphenyl-1,3,5-s-triazine and related derivatives, highlighting a potential route for the direct synthesis of s-Triazine, 2,4,6-tris(dichloromethyl)- from its corresponding nitrile precursor. researchgate.netias.ac.in

Table 1: Catalytic Systems for Nitrile Cyclotrimerization

| Catalyst System | Nitrile Substrate Example | Product Example | Reference |

|---|---|---|---|

| Titanium Chlorido Complexes / Mg | Benzonitrile | 2,4,6-Triphenyl-1,3,5-triazine | researchgate.net |

| Trifluoromethanesulfonic Acid | 4-Bromobenzonitrile | 2,4,6-Tris(4-bromophenyl)-1,3,5-s-triazine | ias.ac.in |

| Iron Carbonyl Complexes (e.g., Fe(CO)5) | Benzonitrile | 2,4,6-Triphenyl-1,3,5-triazine | researchgate.net |

Derivatization Strategies from 2,4,6-Trichloro-1,3,5-Triazine (Cyanuric Chloride)

The most versatile and widely used method for synthesizing a vast array of substituted s-triazines involves the functionalization of the inexpensive and commercially available 2,4,6-Trichloro-1,3,5-Triazine, commonly known as cyanuric chloride. researchgate.netnih.gov The utility of this precursor stems from the differential reactivity of its three chlorine atoms, which can be sequentially displaced by a variety of nucleophiles. researchgate.netresearchgate.net

The sequential substitution of the chlorine atoms on the cyanuric chloride ring is controlled primarily by temperature. researchgate.netcore.ac.uk This temperature-dependent reactivity allows for the stepwise and selective introduction of different nucleophiles, leading to the synthesis of mono-, di-, and trisubstituted triazines, which can be symmetric or asymmetric. researchgate.netnih.gov

Generally, the substitution of the first chlorine atom is accomplished at low temperatures, around 0–5°C. nih.govresearchgate.net The introduction of a second nucleophile requires moderately higher temperatures, often at room temperature. nih.govresearchgate.net Finally, the displacement of the third and least reactive chlorine atom necessitates elevated temperatures, sometimes requiring reflux conditions. nih.govresearchgate.net This decrease in reactivity is attributed to the gain of π-orbital electron density on the triazine ring from the newly added nucleophiles, which reduces the electrophilicity of the remaining carbon-chlorine bonds. researchgate.net

A wide range of nucleophiles, including amines, alcohols, and thiols, can be employed in these reactions. nih.govnih.govnih.gov The preferential order of incorporation for different types of nucleophiles has been studied, with one study finding the order to be alcohol > thiol > amine under specific conditions. nih.govresearchgate.net

The reaction of cyanuric chloride with primary and secondary amines is a cornerstone of s-triazine chemistry, leading to a diverse class of compounds, including herbicides and dendrimers. researchgate.netcore.ac.uk The reaction is typically carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine, diisopropylethylamine) or an inorganic base (e.g., sodium carbonate), to neutralize the hydrochloric acid formed during the substitution. researchgate.netdaneshyari.com

By carefully controlling the reaction temperature, one, two, or all three chlorine atoms can be replaced with amino or alkylamino groups. mdpi.comresearchgate.net For instance, reacting cyanuric chloride with an amine at 0–5°C typically yields the monosubstituted product. researchgate.net Allowing the reaction to proceed at room temperature can lead to the disubstituted derivative, while heating is required for the trisubstituted product. mdpi.com

Table 2: Conditions for Sequential Amination of Cyanuric Chloride

| Substitution Step | Nucleophile Example | Temperature | Base | Solvent Example | Reference |

|---|---|---|---|---|---|

| First Substitution | Substituted Aniline | 0–5°C | - | - | mdpi.com |

| Second Substitution | Piperidine | Room Temp | - | Acetone-Water | mdpi.com |

| Third Substitution | Hydrazine (B178648) | Reflux | - | Ethanol | mdpi.com |

| First Substitution | Various Amines | 0°C | Diisopropylethylamine | Dichloromethane | nih.gov |

| Second Substitution | Various Amines | Room Temp | Diisopropylethylamine | Dichloromethane | nih.gov |

Alkoxy and aryloxy-s-triazines are synthesized through the nucleophilic substitution of cyanuric chloride with alcohols and phenols, respectively. nih.govsci-hub.st These reactions generally require the presence of a base to convert the alcohol or phenol (B47542) into the more nucleophilic alkoxide or phenoxide. sci-hub.stdtic.mil Common bases used include sodium hydroxide (B78521), sodium carbonate, or tertiary amines. daneshyari.comsci-hub.st

Similar to amination, the degree of substitution is controlled by temperature. Monosubstitution can be achieved at low temperatures, while disubstitution and trisubstitution require progressively higher temperatures. researchgate.net For example, 2-amino-4,6-dichloro-s-triazine can be reacted with two equivalents of sodium phenoxide, with the temperature raised to 90-95°C, to yield 2-amino-4,6-diphenoxy-s-triazine. sci-hub.st The synthesis of triphenyl cyanurate can be achieved by reacting cyanuric chloride with sodium phenoxide in a solvent mixture. sci-hub.st

Table 3: Conditions for Alkoxylation/Aryloxylation of Cyanuric Chloride

| Substitution Level | Nucleophile | Base | Temperature | Product Example | Reference |

|---|---|---|---|---|---|

| Disubstitution | Phenol | Sodium Hydroxide | 90–95°C | 2-Amino-4,6-diphenoxy-s-triazine | sci-hub.st |

| Trisubstitution | Phenol | Sodium Hydroxide | - | Triphenyl cyanurate | sci-hub.st |

Sequential Nucleophilic Substitution Reactions with Varied Nucleophiles

Incorporation of Thiol and Other Heteroatom-Centered Nucleophiles

The dichloromethyl groups of s-triazine, 2,4,6-tris(dichloromethyl)- are expected to be susceptible to nucleophilic substitution by heteroatom-centered nucleophiles, particularly soft nucleophiles like thiols. While direct literature on this specific triazine derivative is scarce, the reactivity can be inferred from analogous benzylic dihalides. Thiols and their corresponding thiolates are potent nucleophiles that can displace halides in SN2-type reactions. libretexts.org The reaction of an aryl dichloromethyl group with a thiol would likely proceed in a stepwise manner, first yielding a thioacetal chloride, followed by the displacement of the second chloride to form a dithioacetal.

The reaction would typically be carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion. Common bases for this transformation include alkali metal hydroxides or carbonates. nih.gov The choice of solvent would depend on the solubility of the reactants, with polar aprotic solvents often being employed.

The general reaction scheme can be envisioned as follows:

Detailed research into the nucleophilic aromatic substitution (SNAr) of heteroaryl halides with thiols has shown that such reactions can proceed smoothly, often without the need for a catalyst. nih.gov Although this applies to substitution on the aromatic ring itself, the principles of nucleophilic attack by thiols are well-established. chemistrysteps.comresearchgate.net

The following table provides a hypothetical set of reaction conditions for the substitution of the dichloromethyl groups on s-triazine, 2,4,6-tris(dichloromethyl)- with a thiol nucleophile, based on general principles of organic synthesis.

| Entry | s-Triazine Substrate | Thiol Nucleophile | Base | Solvent | Temperature (°C) | Product |

| 1 | s-Triazine, 2,4,6-tris(dichloromethyl)- | Ethanethiol | K2CO3 | DMF | 25-50 | s-Triazine, 2,4,6-tris[bis(ethylthio)methyl]- |

| 2 | s-Triazine, 2,4,6-tris(dichloromethyl)- | Thiophenol | NaOH | Acetonitrile | 25-50 | s-Triazine, 2,4,6-tris[bis(phenylthio)methyl]- |

This is a hypothetical table based on analogous reactions.

Advanced Coupling Reactions for Extended Frameworks

The development of extended molecular frameworks based on the s-triazine core can be achieved through advanced palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. uwindsor.caresearchgate.net

While the dichloromethyl groups themselves are not direct substrates for standard cross-coupling reactions, they can be envisioned as precursors to functionalities that are. For instance, conversion of the dichloromethyl groups to other functionalities, such as aldehydes or alkynes, could precede cross-coupling. However, for the purpose of this discussion, we will consider the hypothetical direct coupling of the C-Cl bonds in the dichloromethyl groups.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. nih.gov The reaction is typically catalyzed by a palladium(0) complex and requires a base. While aryl chlorides are known to be challenging substrates, significant advances have been made in developing catalyst systems that are effective for these couplings. uwindsor.caresearchgate.net The coupling of a dichloromethyl group would be a novel application and would likely require a highly active catalyst system.

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound, catalyzed by palladium. libretexts.orgopenochem.orgwikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. wikipedia.org The direct coupling of the dichloromethyl groups of the s-triazine would be an unprecedented transformation and would likely face challenges such as competing side reactions.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from an aryl halide and an amine. wikipedia.orgorganic-chemistry.orgyoutube.comrsc.orgacsgcipr.org Similar to the Suzuki and Stille couplings, the direct amination of a dichloromethyl group is not a standard transformation. The reaction typically involves the coupling of an amine with an aryl or vinyl halide. wikipedia.org

The following table presents a speculative overview of catalyst systems that could be explored for the cross-coupling of the dichloromethyl groups on the s-triazine core, based on their known efficacy with challenging substrates like aryl chlorides.

| Coupling Reaction | Palladium Precursor | Ligand | Base | Solvent |

| Suzuki | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O |

| Stille | Pd(PPh3)4 | - | - | Dioxane |

| Buchwald-Hartwig | Pd2(dba)3 | XPhos | NaOtBu | Toluene |

This is a hypothetical table based on analogous reactions.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netslideshare.netnih.govmtak.hu The application of microwave irradiation to the synthesis of s-triazine derivatives and their subsequent modification could offer significant advantages.

For the nucleophilic substitution of the dichloromethyl groups with thiols, microwave heating could potentially reduce reaction times from hours to minutes and may lead to cleaner reactions with fewer byproducts. Similarly, for the challenging palladium-catalyzed cross-coupling reactions, microwave irradiation could provide the necessary energy to overcome the activation barriers associated with the unreactive C-Cl bonds of the dichloromethyl groups. acs.orgmdpi.com

Research on microwave-assisted parallel synthesis has demonstrated its utility in creating libraries of compounds efficiently. rsc.org This approach could be applied to the derivatization of the s-triazine core with a variety of nucleophiles or coupling partners.

The table below illustrates the potential benefits of microwave-assisted synthesis for the reactions discussed, based on general observations in the field.

| Reaction Type | Conventional Heating Time | Microwave-Assisted Time | Potential Advantages |

| Nucleophilic Substitution with Thiols | 12-24 hours | 10-30 minutes | Reduced reaction time, improved yields |

| Palladium-Catalyzed Cross-Coupling | 24-48 hours | 30-60 minutes | Overcoming activation barriers, enabling difficult transformations |

This is a hypothetical table based on general principles of microwave-assisted synthesis.

Chemical Reactivity and Mechanistic Investigations of 2,4,6 Tris Dichloromethyl S Triazine Derivatives

Exploration of Nucleophilic Aromatic Substitution (SNAr) Mechanisms on the s-Triazine Ring

The s-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms, making it highly susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of the triazine core in 2,4,6-tris(dichloromethyl)-s-triazine can be largely understood by examining its precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride, TCT). The chlorine atoms on TCT are readily displaced by a wide variety of nucleophiles in a sequential manner, a characteristic that is fundamental to the synthesis of diverse triazine derivatives.

The substitution of the chlorine atoms on the s-triazine ring typically follows a stepwise mechanism, with the reactivity of the remaining chlorine atoms decreasing after each substitution. This is because the introduction of an electron-donating group onto the ring increases its electron density, thereby reducing its electrophilicity and making subsequent nucleophilic attacks less favorable. This graded reactivity allows for the controlled, sequential introduction of different nucleophiles by carefully managing reaction conditions, particularly temperature. Generally, the first substitution can be achieved at low temperatures (e.g., 0–5 °C), the second at room temperature, and the third often requires heating.

The SNAr reaction on the s-triazine ring proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex. The stability of this intermediate is a key factor in determining the reaction rate. The general mechanism can be depicted as follows:

Nucleophilic Attack: A nucleophile attacks one of the carbon atoms of the triazine ring, which bears a leaving group (e.g., a chlorine atom), leading to the formation of the tetrahedral Meisenheimer intermediate.

Leaving Group Departure: The leaving group is expelled, and the aromaticity of the triazine ring is restored.

The nature of the nucleophile, solvent, and temperature all play crucial roles in the outcome of the reaction. Stronger nucleophiles and polar aprotic solvents generally facilitate the reaction. A wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, have been successfully employed in the substitution reactions of chloro-s-triazines.

| Substitution Step | Typical Temperature Range (°C) | Common Nucleophiles | Effect on Ring Reactivity |

|---|---|---|---|

| First Substitution | 0 - 5 | Alcohols, Thiols, Amines | Decreases |

| Second Substitution | Room Temperature | Alcohols, Thiols, Amines | Further Decreases |

| Third Substitution | Elevated Temperatures (e.g., reflux) | Amines, Thiols | Significantly Reduced |

Reactivity of Dichloromethyl and Trichloromethyl Moieties

While the SNAr on the triazine ring is well-documented, the reactivity of the dichloromethyl (-CHCl₂) and the closely related trichloromethyl (-CCl₃) groups attached to the s-triazine ring is less specifically described in the literature. However, their chemical behavior can be inferred from the reactivity of similar groups on other electron-withdrawing aromatic and heterocyclic systems. The strongly electron-withdrawing nature of the s-triazine ring is expected to influence the reactivity of the attached di- and trichloromethyl groups significantly.

The carbon atom of the dichloromethyl and trichloromethyl groups is highly electrophilic due to the inductive effect of the chlorine atoms and the electron-withdrawing triazine ring. This makes these groups susceptible to nucleophilic attack.

Hydrolysis: One of the most common reactions of dichloromethyl and trichloromethyl groups on aromatic rings is hydrolysis. Under aqueous acidic or basic conditions, the dichloromethyl group can be hydrolyzed to an aldehyde functional group. Similarly, the trichloromethyl group can be hydrolyzed to a carboxylic acid. This transformation proceeds through a series of nucleophilic substitution reactions where water or hydroxide (B78521) ions act as the nucleophile, replacing the chlorine atoms. The gem-diol intermediate formed from the dichloromethyl group readily dehydrates to the corresponding aldehyde.

Nucleophilic Substitution: The chlorine atoms of the di- and trichloromethyl groups can also be displaced by other nucleophiles, although this is generally more challenging than substitution on an alkyl halide due to the deactivating effect of the multiple halogen atoms on SN1 and SN2 reactions. However, for trichloromethyl groups attached to electron-deficient heterocycles like pyrimidine, nucleophilic substitution at the ring carbon has been observed to occur without affecting the trichloromethyl group under certain conditions. In other instances, the trichloromethyl group itself can react. For example, the reaction of 2,4,6-tris(trichloromethyl)-1,3,5-triazine (B1294688) with nucleophiles like azides and hydrazine (B178648) has been reported.

Radical Reactions: Trichloromethyl groups are also known to participate in radical reactions. For instance, 2,4,6-tris(trichloromethyl)-1,3,5-triazine has been used in photoinitiator systems, suggesting it can undergo radical reactions upon irradiation. The C-Cl bond can be cleaved homolytically to generate a dichloromethyl radical, which can then initiate polymerization or other radical chain processes.

Pathways for Functional Group Transformation and Interconversion

The dichloromethyl and trichloromethyl groups on the s-triazine ring serve as versatile handles for further functional group transformations, allowing for the synthesis of a wide array of derivatives with tailored properties.

Conversion to Aldehydes and Carboxylic Acids: As mentioned, a key transformation is the hydrolysis of the dichloromethyl and trichloromethyl groups to aldehydes and carboxylic acids, respectively. These reactions provide a direct route to triazine-based aldehydes and carboxylic acids, which are valuable synthetic intermediates. For example, they can undergo further reactions such as condensation, oxidation, reduction, and esterification.

Synthesis of Other Halogenated Derivatives: It is conceivable that the chlorine atoms in the dichloromethyl group could be exchanged for other halogens (e.g., fluorine) through halide exchange reactions, for instance, using a fluoride (B91410) salt like KF. This would lead to the formation of (difluoromethyl)-s-triazine derivatives, which are of interest in medicinal and materials chemistry.

Reductive Dehalogenation: The dichloromethyl groups can potentially be reduced to methyl groups. This could be achieved using various reducing agents, such as catalytic hydrogenation or metal-based reducing agents. This transformation would provide a route to 2,4,6-trimethyl-s-triazine from 2,4,6-tris(dichloromethyl)-s-triazine.

| Starting Functional Group | Reaction Type | Reagents/Conditions | Resulting Functional Group |

|---|---|---|---|

| -CHCl₂ | Hydrolysis | H₂O, acid or base | -CHO (Aldehyde) |

| -CCl₃ | Hydrolysis | H₂O, acid or base | -COOH (Carboxylic Acid) |

| -CHCl₂ | Halide Exchange | Fluoride source (e.g., KF) | -CHF₂ |

| -CHCl₂ | Reduction | Reducing agent (e.g., H₂, catalyst) | -CH₃ |

Investigations into Reaction Intermediates and Transition States

Detailed mechanistic studies, including the characterization of reaction intermediates and transition states, for reactions involving the dichloromethyl groups of 2,4,6-tris(dichloromethyl)-s-triazine are not extensively reported in the literature. However, insights can be drawn from computational and experimental studies on analogous systems.

Intermediates in Hydrolysis: The hydrolysis of the dichloromethyl group likely proceeds through a geminal diol intermediate, R-CH(OH)₂. These intermediates are generally unstable and readily eliminate a molecule of water to form the corresponding aldehyde. For the trichloromethyl group, a similar geminal triol, R-C(OH)₃, is the presumed intermediate, which dehydrates to a carboxylic acid.

Transition States in Nucleophilic Substitution: For nucleophilic substitution reactions on the dichloromethyl carbon, the mechanism could potentially proceed through an SN2-like transition state. However, the presence of two chlorine atoms and the bulky triazine ring would create significant steric hindrance, likely disfavoring a classical backside attack. Alternatively, a stepwise mechanism involving a carbocationic intermediate (SN1-like) is also unlikely due to the destabilizing inductive effect of the chlorine atoms and the electron-withdrawing triazine ring. It is possible that for certain nucleophiles, the reaction proceeds through a more complex mechanism, perhaps involving single-electron transfer (SET) pathways.

Computational Studies: Computational chemistry could provide valuable insights into the reaction mechanisms of these compounds. Density Functional Theory (DFT) calculations, for example, could be used to model the reaction pathways, calculate activation energies, and characterize the geometries of transition states and intermediates for various reactions of 2,4,6-tris(dichloromethyl)-s-triazine. Such studies on related nitrogen heterocycles have been instrumental in elucidating reaction mechanisms. For instance, computational studies on the reactivity of three- and four-membered nitrogen heterocycles have helped to explain their enhanced reactivity in nucleophilic substitution reactions. Similar computational approaches could illuminate the specific reactivity of the dichloromethyl groups on the s-triazine core.

Computational and Theoretical Studies on S Triazine, 2,4,6 Tris Dichloromethyl and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, ranging from Density Functional Theory (DFT) to high-level ab initio approaches, allow for the precise determination of electronic structure and energy-related properties.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance between accuracy and computational cost. It is widely employed for the geometry optimization of s-triazine derivatives to predict their most stable three-dimensional structures. For instance, studies on various substituted s-triazines have utilized DFT methods, most commonly with the B3LYP functional, to determine optimized geometries, bond lengths, and bond angles. rsc.orgmdpi.com These calculations are crucial as the geometric parameters directly influence the electronic properties and reactivity of the molecule.

In a typical DFT study, the initial molecular structure of a triazine derivative is subjected to an optimization process that minimizes the total electronic energy, thereby finding the most stable conformation. For example, in studies of other triazine derivatives, the planarity and rigidity of the tri-s-triazine ring have been confirmed through DFT calculations, highlighting the stability endowed by the conjugated π-system. rsc.org The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also readily calculated. The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the chemical reactivity and the electronic excitation properties of the molecule.

While specific DFT data for s-triazine, 2,4,6-tris(dichloromethyl)- is not extensively available in the cited literature, the established methodologies for other s-triazine derivatives are directly applicable. Such calculations would provide valuable information on how the dichloromethyl substituents influence the geometry and electronic structure of the s-triazine core.

For more accurate predictions of electronic energies and properties, particularly for excited states, higher-level ab initio methods are employed. These methods, while computationally more demanding, provide a more rigorous treatment of electron correlation. Coupled Cluster (CC) theory, and its approximate variant CC2, are powerful tools for obtaining highly accurate results for small to medium-sized molecules. ruhr-uni-bochum.dearxiv.org

The CC2 method is particularly well-suited for calculating the energies of excited states, providing a good balance between accuracy and computational feasibility for larger molecules. ruhr-uni-bochum.dersc.org While direct applications of CC2 to s-triazine, 2,4,6-tris(dichloromethyl)- are not found in the surveyed literature, studies on the parent 1,3,5-triazine (B166579) and other derivatives have demonstrated the utility of such methods. For example, ab initio studies have been used to investigate the photodissociation mechanisms of 1,3,5-triazine, mapping out reaction pathways on potential energy surfaces. nih.govnycu.edu.tw These high-level calculations are essential for understanding the photostability and reactivity of s-triazine compounds. The application of CC2 would be invaluable for accurately predicting the excited-state properties of s-triazine, 2,4,6-tris(dichloromethyl)-, which are crucial for understanding its photophysical behavior.

Prediction and Analysis of Spectroscopic Properties

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules, such as their UV-Vis absorption and emission spectra.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. It allows for the prediction of vertical excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in a UV-Vis spectrum. Numerous studies on s-triazine derivatives have successfully employed TD-DFT to rationalize their observed spectroscopic properties. nih.govsci-hub.semdpi.com

For instance, TD-DFT calculations have been used to investigate the UV absorption properties of a series of 1,3,5-triazine compounds, with the predicted data showing good agreement with experimental measurements. sci-hub.se These studies often explore how different substituents on the triazine ring affect the absorption wavelengths. The choice of functional and basis set in TD-DFT calculations is critical for obtaining accurate results. The B3LYP functional is commonly used for such purposes. nih.govsci-hub.se

In the context of s-triazine, 2,4,6-tris(dichloromethyl)-, TD-DFT calculations would be able to predict its UV-Vis absorption spectrum, identifying the principal electronic transitions. Furthermore, by optimizing the geometry of the first excited state, TD-DFT can also be used to predict the emission spectrum (fluorescence), providing a comprehensive picture of the molecule's photophysical properties. mdpi.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

Conformational analysis, often performed in conjunction with quantum chemical calculations, is crucial for understanding the three-dimensional shapes that a molecule can adopt. For flexible molecules, identifying the lowest energy conformers is essential for an accurate description of their properties. Although the s-triazine ring itself is rigid, the dichloromethyl substituents in s-triazine, 2,4,6-tris(dichloromethyl)- can rotate, leading to different possible conformations. Computational methods can be used to explore the potential energy surface associated with these rotations and to identify the most stable conformers.

Development of Structure-Reactivity/Property Relationship (SAR/SPR) Models

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties. These models are invaluable in drug discovery and materials science for predicting the properties of new compounds.

Numerous QSAR studies have been conducted on s-triazine derivatives to model their various biological activities, including anticancer and antimalarial properties. jocpr.com These studies typically use a set of molecular descriptors, which can be calculated using computational methods, to represent the structural features of the molecules. These descriptors can include electronic properties (like HOMO and LUMO energies), steric parameters, and topological indices. jocpr.com

For example, a QSAR study on a series of triazine derivatives identified key quantum chemical descriptors such as heat of formation, steric energy, and LUMO energy as being important for their biological activity. jocpr.com By establishing a mathematical relationship between these descriptors and the observed activity, a predictive model can be built. Such a model can then be used to design new s-triazine derivatives with potentially enhanced activity. While a specific QSAR/SPR model for s-triazine, 2,4,6-tris(dichloromethyl)- has not been reported, the general approach is well-established and could be applied to predict its properties based on a dataset of related compounds.

Quantitative Structure-Property Relationship (QSPR) Approaches

Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the structural features of molecules with their physicochemical properties. For the broader family of s-triazine derivatives, QSPR and Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict various properties, including biological activity and toxicity. These models typically use molecular descriptors that quantify different aspects of a molecule's structure, such as its size, shape, and electronic properties.

However, a specific QSPR model dedicated to predicting the properties of s-Triazine, 2,4,6-tris(dichloromethyl)- and its closely related derivatives could not be identified in the available literature. The development of such a model would require a dataset of experimentally determined properties for a series of dichloromethyl-substituted triazines, which does not appear to be publicly available.

Theoretical Investigation of Intramolecular and Intermolecular Interactions

The interactions within and between molecules govern their physical and chemical behavior. Computational methods are powerful tools for investigating these forces at the atomic level.

Hydrogen Bonding Networks

Hydrogen bonds are crucial intermolecular forces that influence the structure and properties of many chemical systems. In the context of s-triazine derivatives, hydrogen bonding is often studied when substituents capable of donating or accepting hydrogen bonds (e.g., amino or hydroxyl groups) are present.

For s-Triazine, 2,4,6-tris(dichloromethyl)-, the dichloromethyl group (-CHCl2) is not a classical hydrogen bond donor. While the hydrogen atom attached to the carbon is electron-deficient to some extent due to the presence of two chlorine atoms, it is generally considered a weak hydrogen bond donor. The nitrogen atoms of the triazine ring can act as hydrogen bond acceptors. Therefore, in the presence of suitable donor molecules, s-Triazine, 2,4,6-tris(dichloromethyl)- could participate in weak hydrogen bonding interactions. However, specific computational studies detailing the hydrogen bonding networks of this particular compound are not available.

π-π Stacking Interactions

The s-triazine ring is an aromatic system, and as such, it can participate in π-π stacking interactions. These non-covalent interactions are important in the solid-state packing of aromatic molecules and can influence their electronic properties. The nature and strength of π-π stacking are dependent on the substituents on the aromatic ring.

While π-π stacking is a recognized interaction for the s-triazine core, no specific theoretical investigations into these interactions for s-Triazine, 2,4,6-tris(dichloromethyl)- have been found. The presence of the bulky and electron-withdrawing dichloromethyl groups would significantly influence the geometry and energetics of any potential π-π stacking arrangements.

Elucidation of Reaction Mechanisms and Catalytic Pathways through Computational Methods

Computational chemistry is widely used to elucidate the mechanisms of chemical reactions and to understand catalytic processes. This involves calculating the energies of reactants, products, and transition states to map out the reaction pathway.

For s-triazine derivatives, computational methods have been employed to study various reactions, including nucleophilic substitution at the triazine ring. The reactivity of the dichloromethyl groups in s-Triazine, 2,4,6-tris(dichloromethyl)- could also be a subject of computational investigation, for example, in studying their potential for further chemical transformations.

However, there is no specific research available that computationally elucidates the reaction mechanisms or potential catalytic pathways involving s-Triazine, 2,4,6-tris(dichloromethyl)-. Such studies would be valuable for understanding its chemical behavior and exploring its potential applications in synthesis or materials science.

Advanced Research Applications in Materials Science and Polymer Chemistry

Design and Synthesis of Covalent Triazine Frameworks (CTFs) and Covalent Organic Frameworks (COFs)

There is currently no significant body of research detailing the use of s-Triazine, 2,4,6-tris(dichloromethyl)- as a primary building block or linker for the synthesis of CTFs or COFs. The reactivity of the dichloromethyl groups could potentially be exploited for framework construction, for instance, through reactions that lead to the formation of new covalent bonds to link aromatic units. However, established synthetic routes for these porous polymers predominantly rely on the reactions of other triazine precursors, such as the trimerization of nitriles or the substitution reactions of cyanuric chloride.

The potential of s-Triazine, 2,4,6-tris(dichloromethyl)- as a monomer for porous polymers has not been explored in depth. In theory, the dichloromethyl functionalities could serve as reactive sites for polymerization. For example, they might undergo reactions to form stilbene-like linkages or other conjugated systems, which are desirable in materials intended for electronic or photocatalytic applications. However, without experimental data, this remains speculative.

The influence of the dichloromethyl groups on the porosity, surface area, and architecture of hypothetical frameworks is also an area lacking research. The size and geometry of this specific building block would undoubtedly affect the resulting pore structure and surface area of the polymer. The chlorine atoms might also influence the intermolecular interactions within the framework, potentially impacting its stability and properties.

Integration into Conjugated Microporous Polymers (CMPs)

Similarly, the integration of s-Triazine, 2,4,6-tris(dichloromethyl)- into Conjugated Microporous Polymers (CMPs) is not a well-documented area of study. While triazine-based CMPs are known, they are typically synthesized using monomers that are more readily available or that offer more straightforward reaction pathways for polymerization.

Oxidative copolymerization is a common strategy for synthesizing CMPs. It is conceivable that s-Triazine, 2,4,6-tris(dichloromethyl)- could be involved in such polymerization schemes, but specific examples or proposed mechanisms are absent from the current scientific literature.

Role in Photoinitiator Systems for Polymerization Reactions

Some evidence suggests that s-Triazine, 2,4,6-tris(dichloromethyl)- may find application as a photoinitiator. Several patents list this compound among other halogenated s-triazine derivatives as effective photoinitiators for polymerization reactions, particularly in the context of photolithography and the manufacturing of color filters. These compounds are known to generate radical species upon exposure to light, which can then initiate the polymerization of monomers.

Triazine-based photoinitiators generally function through a process involving the homolytic cleavage of a carbon-halogen bond upon photoexcitation. This generates a triazinyl radical and a halogen radical, both of which can initiate polymerization. The efficiency of this process is dependent on the absorption characteristics of the molecule and the bond dissociation energy of the carbon-halogen bond. While the general principles of photoredox processes and electron transfer mechanisms for halogenated triazines are understood, specific mechanistic studies and detailed data for s-Triazine, 2,4,6-tris(dichloromethyl)- are not extensively reported.

Development of Flame Retardant Materials

The incorporation of s-triazine, 2,4,6-tris(dichloromethyl)- into polymeric materials is a promising strategy for enhancing their flame retardancy. The inherent properties of the triazine ring and the presence of chlorine contribute to its effectiveness in mitigating the flammability of various polymers.

Mechanisms of Charring and Synergistic Flame Retardancy

The primary flame retardant mechanism of s-triazine derivatives, including the dichloromethyl substituted variant, is centered around the promotion of char formation in the condensed phase. mdpi.com During combustion, the triazine rings act as a source of nitrogen, which facilitates the cross-linking of polymer chains, leading to the formation of a stable, insulating char layer on the material's surface. This char layer serves as a physical barrier, limiting the evolution of flammable gases and hindering the transfer of heat to the underlying polymer, thereby suppressing the combustion process. mdpi.com

The presence of the dichloromethyl groups is expected to contribute to flame retardancy through both condensed and gas-phase actions. In the condensed phase, the chlorine atoms can enhance the acidity of the decomposing material, further promoting dehydration and charring. In the gas phase, the release of chlorine radicals can interrupt the free-radical chain reactions that propagate combustion.

Furthermore, s-triazine, 2,4,6-tris(dichloromethyl)- is anticipated to exhibit significant synergistic effects when combined with other flame retardants, particularly those containing phosphorus, such as ammonium (B1175870) polyphosphate (APP). mdpi.com In such intumescent flame retardant (IFR) systems, the triazine compound acts as a charring agent, while APP serves as an acid source and a blowing agent. mdpi.com Upon heating, APP decomposes to produce polyphosphoric acid, which catalyzes the dehydration and charring of the polymer and the triazine compound. Simultaneously, the release of non-combustible gases from the decomposition of APP and the triazine derivative causes the char to swell, creating a more effective insulating barrier. mdpi.com Research on various s-triazine derivatives has consistently demonstrated that a combination with APP leads to superior flame retardant performance compared to the use of either component alone. mdpi.com

Table 1: Key Mechanisms in Synergistic Flame Retardancy

| Component | Role | Mechanism of Action |

| s-Triazine, 2,4,6-tris(dichloromethyl)- | Charring Agent | Promotes the formation of a stable, insulating char layer through nitrogen-mediated cross-linking. Dichloromethyl groups may enhance charring and release flame-inhibiting radicals. |

| Ammonium Polyphosphate (APP) | Acid Source & Blowing Agent | Decomposes to polyphosphoric acid, catalyzing dehydration and charring. Releases non-combustible gases, causing the char to swell. |

Applications in Organic Electronics and Optoelectronic Devices Research

The electron-deficient nature of the s-triazine core makes it a valuable building block for the synthesis of materials with tailored electronic and optical properties for applications in organic electronics.

Investigation of Electron Transporting Properties

The s-triazine ring is an excellent electron acceptor, which imparts strong electron-transporting capabilities to its derivatives. rsc.org This property is crucial for the efficient functioning of various organic electronic devices, such as organic light-emitting diodes (OLEDs), where balanced charge transport (of both electrons and holes) is essential for high performance. rsc.org The introduction of electron-withdrawing dichloromethyl groups onto the triazine core is expected to further lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), potentially enhancing the electron injection and transport characteristics of the material.

Table 2: Predicted Electronic Properties of s-Triazine, 2,4,6-tris(dichloromethyl)-

| Property | Predicted Influence of Dichloromethyl Groups | Rationale |

| Electron Affinity | Increased | The strong electron-withdrawing nature of the dichloromethyl groups lowers the LUMO energy level. |

| Electron Transport | Potentially Enhanced | A lower LUMO level can facilitate easier electron injection from the cathode and improve electron mobility. |

| Charge-Transfer Complexes | Favorable Formation | The electron-deficient triazine core, enhanced by dichloromethyl groups, can readily form charge-transfer complexes with electron-donating materials. |

Chromophore Engineering and Tuning of Optical Properties for Advanced Materials

The s-triazine core serves as a versatile scaffold for the construction of novel chromophores with tunable optical properties. mdpi.com By attaching various electron-donating or electron-withdrawing groups to the triazine ring, the absorption and emission characteristics of the resulting molecules can be precisely controlled. rsc.org This process, known as chromophore engineering, is fundamental to the development of advanced materials for applications such as organic light-emitting diodes (OLEDs), sensors, and nonlinear optics.

The dichloromethyl groups in s-triazine, 2,4,6-tris(dichloromethyl)- act as strong electron-withdrawing moieties. Their presence is expected to significantly influence the intramolecular charge transfer (ICT) characteristics of chromophores incorporating this triazine derivative. mdpi.com When combined with suitable electron-donating groups, the resulting donor-π-acceptor (D-π-A) or donor-acceptor-donor (D-A-D) type chromophores could exhibit interesting photophysical properties, such as large Stokes shifts and solvent-dependent emission (solvatochromism).

While specific experimental data on the optical properties of chromophores derived from s-triazine, 2,4,6-tris(dichloromethyl)- is limited, the principles of chromophore engineering suggest that this compound could be a valuable building block for creating materials with tailored absorption and emission profiles. The electron-withdrawing nature of the dichloromethyl-substituted triazine core would likely lead to red-shifted absorption and emission spectra compared to unsubstituted or alkyl-substituted triazine derivatives.

Future Research Directions and Emerging Areas

Exploration of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry offers opportunities to develop more efficient, economical, and environmentally benign methods for the preparation of s-Triazine, 2,4,6-tris(dichloromethyl)- and its derivatives. Future research in this domain is anticipated to focus on several key areas.

Furthermore, the principles of green chemistry are increasingly guiding synthetic protocol development. mdpi.comnih.gov Methodologies such as microwave-assisted and ultrasound-assisted synthesis are being explored to enhance reaction efficiency while minimizing energy consumption and the use of hazardous organic solvents. mdpi.comnih.gov For instance, sonochemical methods have demonstrated the potential to afford triazine derivatives in high yields within minutes, using water as a solvent, making the process significantly "greener" than classical heating methods. nih.gov The exploration of phase transfer catalysis in conjunction with these green approaches can further optimize reaction conditions by facilitating the transfer of reagents between different phases, leading to faster and more selective reactions. mdpi.com

The table below summarizes a comparative overview of traditional versus emerging sustainable synthetic approaches for s-triazine derivatives, a direction highly relevant for the future synthesis of s-Triazine, 2,4,6-tris(dichloromethyl)-.

| Feature | Traditional Synthesis | Sustainable Synthesis |

| Reaction Time | Often lengthy | Significantly shortened researchgate.net |

| Energy Consumption | High (prolonged heating) | Lower (microwave, ultrasound) mdpi.comnih.gov |

| Solvent Use | Often reliant on organic solvents | Minimal use or aqueous media mdpi.comnih.gov |

| Waste Generation | Higher due to multiple steps | Reduced in one-pot processes researchgate.net |

| Economic Viability | Can be costly | More economical researchgate.net |

Rational Design of Derivatives with Tunable Electronic and Structural Properties

The dichloromethyl groups on the s-triazine ring serve as versatile handles for chemical modification, enabling the rational design of new molecules with tailored electronic and structural characteristics. Computational chemistry, particularly Density Functional Theory (DFT) , is a powerful tool in this endeavor. researchgate.netrsc.org

Future research will likely involve in-silico studies to predict how the substitution of the chlorine atoms in the dichloromethyl groups with various functional moieties (e.g., -NO2, -NH2, -N3) would impact the molecule's properties. researchgate.net Such substitutions can modulate the heat of formation, density, thermal stability, and energetic properties of the resulting compounds. researchgate.net For example, the introduction of nitro groups is known to improve density, while azido (B1232118) and amino groups can enhance thermal stability in other s-triazine derivatives. researchgate.net

Computational studies can also elucidate the relationship between structure and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.netrsc.org This is crucial for designing materials for specific electronic applications, for instance, as host materials for blue electrophosphorescence in organic light-emitting diodes (OLEDs). rsc.org The goal is to modulate the triplet energy, HOMO/LUMO levels, and reorganization energy through strategic substitution patterns. rsc.org The planarity and conjugation of the triazine ring, which are advantageous for stability, can also be fine-tuned through the choice of substituents. rsc.org

| Property to be Tuned | Potential Substituent Group | Predicted Effect |

| Density | -NO2 | Increase researchgate.net |

| Thermal Stability | -N3, -NH2 | Enhancement researchgate.net |

| Heat of Formation | -N3 | Significant Increase researchgate.net |

| Electronic Properties (HOMO/LUMO) | Various aromatic/aliphatic groups | Modulation for specific applications rsc.orgrsc.org |

Integration into Hybrid Organic-Inorganic Materials and Nanocomposites

The development of advanced materials with synergistic properties is a rapidly growing field. s-Triazine, 2,4,6-tris(dichloromethyl)- can serve as a valuable organic building block for the creation of novel hybrid organic-inorganic materials and nanocomposites.

One avenue of exploration is the synthesis of s-triazine-based organic-inorganic hybrid gels . rsc.orgnih.govrsc.org By reacting s-triazine precursors with chlorosilanes, it is possible to create hybrid polymers through a sol-gel process. rsc.orgnih.govrsc.org These materials combine the properties of the organic triazine component with an inorganic silica-based network, potentially leading to materials with unique thermal, mechanical, and chemical properties. rsc.orgnih.govrsc.org

Furthermore, s-triazine derivatives can be incorporated into polymer composites to enhance specific properties, such as flame retardancy. mdpi.com New s-triazine-based polymers, when mixed with other flame-retardant agents like ammonium (B1175870) polyphosphate, can create intumescent systems that improve the fire resistance of materials like polypropylene. mdpi.com The reactive nature of the dichloromethyl groups in s-Triazine, 2,4,6-tris(dichloromethyl)- could be exploited to covalently bond the triazine unit into a polymer matrix, leading to more durable and effective flame-retardant composites.

The compound can also play a role in nanotechnology . For instance, s-triazine-modified silica (B1680970) has been used for the synthesis of silver nanoparticles, indicating the potential for s-Triazine, 2,4,6-tris(dichloromethyl)- to be used in creating functionalized nanoparticles for various applications, including catalysis and antimicrobial coatings. researchgate.net

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A fundamental understanding of the reaction mechanisms and structure-property relationships of s-Triazine, 2,4,6-tris(dichloromethyl)- is essential for its rational application. Future research will undoubtedly rely on a synergistic combination of advanced analytical techniques and computational modeling.

Advanced spectroscopic methods will be crucial for the detailed characterization of novel derivatives and materials. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are fundamental for confirming the chemical structures of newly synthesized compounds. mdpi.comresearchgate.net For hybrid materials and nanocomposites, techniques like scanning electron microscopy, thermogravimetric analysis, and nitrogen adsorption-desorption measurements will be necessary to characterize their morphology, thermal stability, and porosity. uctm.edu

In parallel, computational chemistry will continue to provide invaluable insights that are often difficult to obtain through experimental means alone. researchgate.netrsc.org DFT calculations can be employed to predict geometries, electronic structures, and vibrational frequencies. rsc.org This theoretical approach can also be used to study reaction pathways and transition states, thereby elucidating the mechanisms of synthesis and functionalization. By correlating theoretical predictions with experimental data, a more profound and comprehensive understanding of the chemical behavior of s-Triazine, 2,4,6-tris(dichloromethyl)- can be achieved. mdpi.com This deeper mechanistic knowledge will, in turn, accelerate the discovery and development of new applications for this versatile compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,4,6-tris(dichloromethyl)-s-triazine, and what key reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where trichloromethyl groups are introduced to the s-triazine core. A typical approach involves reacting cyanuric chloride with dichloromethylating agents (e.g., CHCl derivatives) under anhydrous conditions. Key parameters include:

- Temperature : Maintain below 0°C to control exothermic reactions.

- Catalysts : Use Lewis acids (e.g., AlCl) to enhance reactivity.

- Solvent : Anhydrous dichloromethane or THF minimizes hydrolysis .

- Yield optimization requires stoichiometric excess of dichloromethylating agents and inert atmosphere to prevent oxidation.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 2,4,6-tris(dichloromethyl)-s-triazine?

- Methodological Answer :

- NMR : H NMR shows absence of protons (due to Cl substitution), while C NMR identifies carbons bonded to chlorine (δ ~80–100 ppm).

- IR Spectroscopy : C-Cl stretching vibrations appear at 550–600 cm.

- Mass Spectrometry (HRMS) : Molecular ion peaks confirm the molecular formula (e.g., [M+Cl] adducts in negative-ion mode).

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients separate degradation products .

Q. What are the primary safety considerations when handling 2,4,6-tris(dichloromethyl)-s-triazine?

- Methodological Answer :

- Decomposition Risks : Avoid moisture to prevent hydrolysis to cyanuric acid and HCl gas. Use sealed, dry storage with desiccants.

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods are mandatory.

- Waste Disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the electron-withdrawing effect of dichloromethyl groups influence the reactivity of the s-triazine core in nucleophilic substitution reactions?

- Methodological Answer : The strong electron-withdrawing nature of ClC– groups increases the electrophilicity of the triazine ring, accelerating reactions with nucleophiles (e.g., amines, alcohols). Comparative studies with methoxy- or phenyl-substituted triazines show:

- Kinetic Studies : Second-order rate constants for dichloromethyl derivatives are 10–100× higher than methoxy analogs.

- DFT Calculations : LUMO energy levels are lower in dichloromethyl-triazines, confirming enhanced electrophilicity .

Q. What strategies resolve contradictions in reported kinetic data for hydrolysis reactions under varying pH conditions?

- Methodological Answer : Discrepancies arise from inconsistent pH control and solvent purity. To standardize

- Buffered Solutions : Use phosphate (pH 2–8) or carbonate (pH 8–12) buffers.

- Ionic Strength Adjustment : Maintain constant ionic strength with NaCl.

- Temperature Calibration : Use Arrhenius plots to account for thermal variations.

Q. How can computational chemistry predict the coordination behavior of 2,4,6-tris(dichloromethyl)-s-triazine with transition metals?

- Methodological Answer :

- Molecular Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize geometry and predict binding sites.

- Natural Bond Orbital (NBO) Analysis : Identifies electron donation from triazine lone pairs to metal d-orbitals.

- Comparative Studies : Compare with tris-pyridyl triazine complexes (e.g., Fe-TPTZ) to assess ligand field strength .

Q. What experimental evidence supports the proposed mechanism for thermal decomposition?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Mass loss at 200–250°C correlates with Cl and CHCl release.

- GC-MS : Identifies intermediates like dichloromethane and cyanuric chloride.

- In Situ IR : Tracks C-Cl bond cleavage during decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.